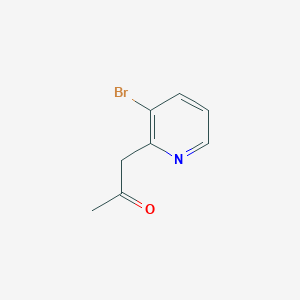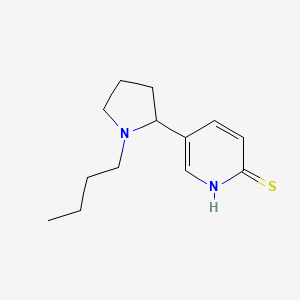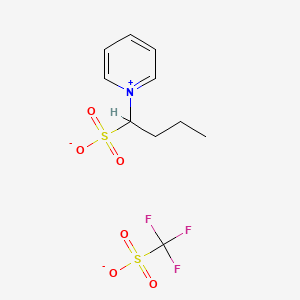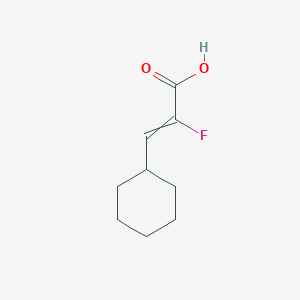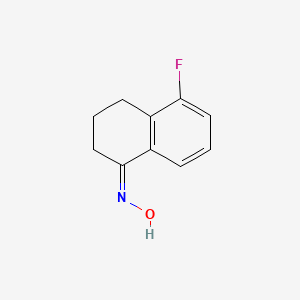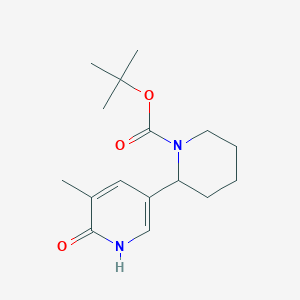![molecular formula C15H25F6N2O4S2+ B15061207 1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)
1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its unique properties, such as high thermal stability, low volatility, and high ionic conductivity, making it useful in various applications, including electrochemical devices and as solvents in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium typically involves the reaction of 1-methyl-3-octylimidazolium chloride with bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent moisture from affecting the reaction. The product is then purified by recrystallization or column chromatography to obtain the desired ionic liquid in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and achieve the required product specifications .
化学反应分析
Types of Reactions
1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.
Complexation: It can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Redox Reactions: Electrochemical cells with appropriate electrodes and electrolytes are used to facilitate these reactions.
Complexation: Metal salts such as copper(II) sulfate or palladium(II) chloride are used to form complexes with the ionic liquid.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while redox reactions can produce reduced or oxidized forms of the ionic liquid .
科学研究应用
1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium has a wide range of scientific research applications:
Electrochemistry: Used as an electrolyte in lithium-ion batteries and supercapacitors due to its high ionic conductivity and stability.
Catalysis: Acts as a solvent and catalyst in organic synthesis, enhancing reaction rates and selectivity.
Material Science: Employed in the preparation of advanced materials, including polymers and nanocomposites.
Environmental Science: Utilized in the extraction and separation of pollutants from water and other environmental samples.
作用机制
The mechanism of action of 1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium involves its ability to stabilize charged intermediates and transition states in chemical reactions. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions facilitate the formation of complexes and enhance the reactivity of the compound in various chemical processes .
相似化合物的比较
Similar Compounds
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Similar in structure but with an ethyl group instead of an octyl group.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Contains a butyl group, offering different viscosity and ionic conductivity properties.
Uniqueness
1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium is unique due to its long octyl chain, which imparts distinct hydrophobic properties and enhances its solubility in non-polar solvents. This makes it particularly useful in applications requiring non-polar environments, such as certain types of catalysis and material synthesis .
属性
分子式 |
C15H25F6N2O4S2+ |
|---|---|
分子量 |
475.5 g/mol |
IUPAC 名称 |
1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium |
InChI |
InChI=1S/C15H25F6N2O4S2/c1-3-4-5-6-7-8-9-22-10-11-23(2,12-22)13(28(24,25)14(16,17)18)29(26,27)15(19,20)21/h10-11,13H,3-9,12H2,1-2H3/q+1 |
InChI 键 |
HDUUSJFLMYIOAJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C[N+](C=C1)(C)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


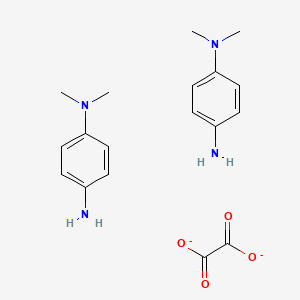
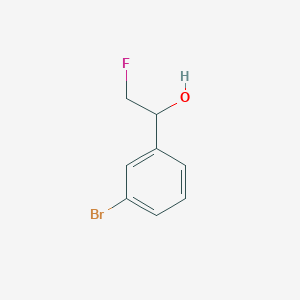
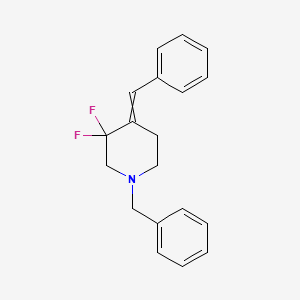
![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)

![Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)

